Glycerol phenylbutyrate - 611168-24-2

Glycerol phenylbutyrate

Catalog Number: EVT-269555
CAS Number: 611168-24-2
Molecular Formula: C33H38O6
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycerol phenylbutyrate (GPB) is a pro-drug of phenylbutyric acid (PBA) designed for the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. It consists of three molecules of PBA esterified to a glycerol backbone. []

Synthesis Analysis
  • Hydrolysis: GPB undergoes hydrolysis in the small intestine, primarily by pancreatic triglyceride lipases, releasing PBA. [, ]

  • β-oxidation: PBA is further metabolized through β-oxidation to phenylacetic acid (PAA). [, ]

  • Conjugation: PAA conjugates with glutamine to form PAGN, which is then excreted in the urine. [, , , , ]

Mechanism of Action
  • Hydrolysis of GPB: Pancreatic enzymes in the small intestine hydrolyze GPB, releasing PBA. [, ]

  • Conversion to Phenylacetic Acid: PBA is metabolized to PAA. [, ]

  • Formation of Phenylacetylglutamine: PAA conjugates with glutamine, a non-essential amino acid that can bind to ammonia, forming PAGN. [, , , , ]

  • Excretion of PAGN: PAGN, carrying the nitrogen waste, is then eliminated from the body through urine. [, , , , ]

Physical and Chemical Properties Analysis

GPB is a liquid triglyceride prodrug of PBA. [] It exhibits delayed release characteristics due to the gradual release of PBA by pancreatic lipases. []

Applications
  • Urea Cycle Disorder Research: GPB is a valuable tool for investigating the pathophysiology of UCDs and developing new therapies. Its ability to lower ammonia levels without relying on the urea cycle provides insights into alternative nitrogen scavenging pathways. [, , , ]

  • Hepatic Encephalopathy Research: GPB's potential as a treatment for hepatic encephalopathy (HE) is an active area of research. Studies investigate its efficacy in reducing ammonia levels and improving neurological function in patients with cirrhosis and HE. [, , , , , , , ]

  • Monocarboxylate Transporter 8 Deficiency Research: Preliminary research suggests that GPB may have therapeutic potential in managing Monocarboxylate Transporter 8 (MCT8) deficiency, a rare genetic disorder affecting thyroid hormone transport. []

Future Directions
  • Expanding Therapeutic Applications: Further exploration of GPB's potential in treating other conditions associated with hyperammonemia, such as certain inherited metabolic disorders, could broaden its clinical utility. [, ]

  • Developing Novel Formulations: Developing new formulations of GPB with improved bioavailability and pharmacokinetic properties could enhance its therapeutic efficacy. []

  • Investigating Combination Therapies: Combining GPB with other therapies targeting different aspects of hyperammonemia, such as gut-focused treatments, could lead to more effective management strategies. []

Sodium phenylbutyrate (NaPBA)

  • Compound Description: Sodium phenylbutyrate is a prodrug that is metabolized to phenylacetate. Similar to glycerol phenylbutyrate, it is an ammonia scavenger used in the treatment of UCDs. [, , , , ] It functions by conjugating with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine, thereby aiding in the elimination of excess nitrogen from the body. [, , ]

Phenylacetate

  • Compound Description: Phenylacetate is the active metabolite of both sodium phenylbutyrate and glycerol phenylbutyrate. [, , ] It acts as an ammonia scavenger by conjugating with glutamine to produce PAGN, which is then eliminated in the urine. [, , , , ]
  • Relevance: Phenylacetate is a key metabolite of glycerol phenylbutyrate, responsible for its ammonia-lowering effect. [, , ] Understanding the pharmacokinetics of phenylacetate is crucial in evaluating the efficacy and safety of glycerol phenylbutyrate. []

Phenylacetylglutamine (PAGN)

  • Compound Description: Phenylacetylglutamine is the final product of the ammonia scavenging pathway initiated by both glycerol phenylbutyrate and sodium phenylbutyrate. [, , , , ] It is formed by the conjugation of phenylacetate with glutamine and is excreted in the urine. [, , , , ]
  • Relevance: The urinary excretion of PAGN reflects the activity of glycerol phenylbutyrate in removing waste nitrogen from the body. [, , , , ] Monitoring PAGN levels helps assess the metabolic control achieved with glycerol phenylbutyrate therapy. [, ]

Sodium benzoate

  • Compound Description: Sodium benzoate is another ammonia scavenger drug used in the treatment of UCDs. [, , , , ] It works by conjugating with glycine to form hippurate, which is then excreted by the kidneys, aiding in the removal of excess ammonia. [, , , ]
  • Relevance: Similar to glycerol phenylbutyrate, sodium benzoate offers an alternative pathway for nitrogen excretion in individuals with UCDs. [, , , , ] Both medications are frequently used in combination to manage hyperammonemia in these patients. [, ]

Glycine

  • Compound Description: Glycine is a non-essential amino acid that plays a crucial role in various metabolic processes, including the detoxification of benzoic acid. [, ]
  • Relevance: Glycine conjugates with sodium benzoate, forming hippurate, which is excreted in the urine. [, ] This pathway, alongside the one involving glycerol phenylbutyrate and glutamine, highlights the importance of alternative nitrogen excretion routes in managing hyperammonemia.

Glutamine

  • Compound Description: Glutamine, a non-essential amino acid, plays a critical role in nitrogen metabolism. [, , , ] Elevated levels are often observed in patients with UCDs due to the impaired conversion of ammonia to urea. [, ]
  • Relevance: Glutamine is central to the mechanism of action of glycerol phenylbutyrate. [, , , ] By conjugating with phenylacetate (a metabolite of glycerol phenylbutyrate), it forms PAGN, facilitating the removal of excess nitrogen from the body. [, , , , ] Monitoring glutamine levels, along with ammonia, helps assess the effectiveness of glycerol phenylbutyrate therapy. [, ]

Phenylbutyric acid (PBA)

  • Compound Description: Phenylbutyric acid is a precursor to phenylacetate and is metabolized to phenylacetate in the body. []
  • Relevance: Glycerol phenylbutyrate is a prodrug of phenylbutyric acid. [, ] It is designed to release phenylbutyric acid slowly, which is then metabolized to the active phenylacetate. [, ] This slow release contributes to the favorable pharmacokinetic profile of glycerol phenylbutyrate. [, ]

N-acetylglutamate

  • Compound Description: N-acetylglutamate is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS I), the enzyme catalyzing the first step of the urea cycle. []
  • Relevance: Defects in N-acetylglutamate synthase (NAGS) can lead to hyperammonemia, mimicking UCDs. [] Understanding the interplay between N-acetylglutamate and glycerol phenylbutyrate is crucial as both are relevant in managing hyperammonemia, albeit through different mechanisms.

L-arginine

  • Compound Description: L-arginine is a conditionally essential amino acid that plays a vital role in the urea cycle. [, ] It is also a precursor to nitric oxide, involved in various physiological processes.
  • Relevance: L-arginine supplementation is often used in conjunction with glycerol phenylbutyrate in managing UCDs. [, ] By providing a substrate for the urea cycle, L-arginine enhances ammonia detoxification, complementing the action of glycerol phenylbutyrate.

Properties

CAS Number

611168-24-2

Product Name

Glycerol phenylbutyrate

IUPAC Name

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate

Molecular Formula

C33H38O6

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2

InChI Key

ZSDBFLMJVAGKOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3

Solubility

Insoluble

Synonyms

HPN-100; HPN 100; HPN100; Glycerol phenylbutyrate, trade name: Ravicti.

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.